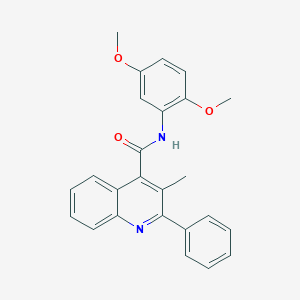

![molecular formula C20H19N5O3S2 B6004274 4-{[4-(1H-indol-3-ylacetyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B6004274.png)

4-{[4-(1H-indol-3-ylacetyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-{[4-(1H-indol-3-ylacetyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole” is a complex organic molecule that contains several functional groups, including an indole, a piperazine, and a benzothiadiazole . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Benzothiadiazole is a type of organic compound that contains a benzene fused to a thiadiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in both the indole and piperazine rings would likely result in these parts of the molecule being basic . The sulfonyl group attached to the benzothiadiazole could potentially act as an electrophile .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The indole and piperazine rings, for example, might undergo reactions typical of aromatic amines, while the sulfonyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make the compound more polar, affecting its solubility in different solvents .Mechanism of Action

The mechanism of action of 4-{[4-(1H-indol-3-ylacetyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. Specifically, this compound A has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), both of which are involved in cell proliferation and survival.

Biochemical and physiological effects:

This compound A has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound A has been shown to induce apoptosis and cell cycle arrest in cancer cells. In diabetes research, this compound A has been shown to improve insulin sensitivity and glucose tolerance. In neurodegenerative disorder research, this compound A has been shown to reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[4-(1H-indol-3-ylacetyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole A in lab experiments is its relatively simple synthesis method. Additionally, this compound A has shown promising results in various disease models, making it a potentially useful therapeutic agent. However, one limitation of using this compound A in lab experiments is its limited availability, as it is a synthetic molecule that may not be commercially available.

Future Directions

There are several future directions for research on 4-{[4-(1H-indol-3-ylacetyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole A. One potential direction is to further investigate its mechanism of action and identify specific targets involved in its therapeutic effects. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of this compound A. Finally, research could explore the potential of this compound A as a therapeutic agent in other diseases beyond cancer, diabetes, and neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-{[4-(1H-indol-3-ylacetyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole A involves a series of chemical reactions, including the condensation of 2-aminothiophenol with ethyl chloroacetate, followed by the reaction of the resulting compound with hydrazine hydrate to form 2-amino-5-mercapto-1,3,4-thiadiazole. This compound is then reacted with 4-(1H-indol-3-yl)acetyl chloride and piperazine to produce this compound A.

Scientific Research Applications

4-{[4-(1H-indol-3-ylacetyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole A has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound A has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound A has been shown to improve insulin sensitivity and glucose tolerance in animal models. In neurodegenerative disorder research, this compound A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Safety and Hazards

Properties

IUPAC Name |

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S2/c26-19(12-14-13-21-16-5-2-1-4-15(14)16)24-8-10-25(11-9-24)30(27,28)18-7-3-6-17-20(18)23-29-22-17/h1-7,13,21H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRNRZPPZIARBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NSN=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B6004191.png)

![N-(3-chloro-2-methylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6004206.png)

![2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6004211.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6004214.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea](/img/structure/B6004222.png)

![3-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6004226.png)

![3-[(4-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)methyl]pyridine](/img/structure/B6004228.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3-isoxazolylmethyl)-2-methoxyethanamine](/img/structure/B6004234.png)

![(5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6004248.png)

![5-methyl-3-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6004253.png)

![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6004254.png)

![6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6004276.png)